molecular formula C12H20O2 B12804488 Cyclobutanecarboxylic acid, 3-cycloheptyl- CAS No. 66016-22-6

Cyclobutanecarboxylic acid, 3-cycloheptyl-

Cat. No.: B12804488
CAS No.: 66016-22-6
M. Wt: 196.29 g/mol
InChI Key: YYUXOFUWSOGMGC-UHFFFAOYSA-N
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Description

Molecular Architecture

3-Cycloheptylcyclobutanecarboxylic acid features a cyclobutane ring fused to a carboxylic acid functional group at position 1 and a cycloheptyl substituent at position 3. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, while the cycloheptyl group adopts a flexible chair-like conformation, as observed in analogous cyclohexyl-substituted cyclobutane derivatives. The carboxylic acid group (–COOH) contributes to the molecule’s polarity, enabling hydrogen-bonding interactions that influence its solid-state packing.

The molecular formula is C12H20O2 , derived from the cyclobutane backbone (C4H7), the carboxylic acid group (–COOH, adding C1H2O2), and the cycloheptyl substituent (C7H13). Key bond lengths and angles are consistent with strained cyclobutane systems:

  • C–C bond lengths : 1.54–1.58 Å (cyclobutane ring)
  • C–O bond length : 1.21 Å (carboxylic acid C=O)

IUPAC Nomenclature

The systematic name follows IUPAC rules for bicyclic systems:
3-Cycloheptylcyclobutane-1-carboxylic acid

  • Parent structure : Cyclobutane
  • Substituents :
    • Carboxylic acid group at position 1
    • Cycloheptyl group at position 3

This nomenclature aligns with structurally similar compounds, such as 3-cyclohexylcyclobutane-1-carboxylic acid, where the cycloalkyl substituent’s position and size are explicitly defined.

Properties

CAS No.

66016-22-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-cycloheptylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14)

InChI Key

YYUXOFUWSOGMGC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptyl-cyclobutanecarboxylic acid involves several key steps:

  • Intramolecular Cyclization :

    • Precursor : The cyclization typically starts with 1,4-dibromobutane or similar compounds.
    • Reaction Conditions : A strong base (e.g., sodium hydroxide) is used to form the cyclobutane ring under anhydrous conditions.
    • Solvents : Anhydrous solvents such as tetrahydrofuran (THF) are commonly employed for controlled reactions.
  • Addition of Cycloheptyl Group :

    • The cycloheptyl group is introduced via nucleophilic substitution or coupling reactions using cycloheptyl halides (e.g., bromocycloheptane).
    • Catalysts such as palladium complexes may be utilized for enhanced efficiency.
  • Carboxylation :

    • The carboxylic acid functional group is added through carbon dioxide fixation or reaction with carboxylating agents like methyl chloroformate.
    • Controlled temperatures (0–50°C) are crucial to achieve high yields.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency and yield:

  • Continuous Flow Reactors :

    • These reactors enable precise control over reaction parameters such as temperature, pressure, and reagent flow rates.
    • Continuous flow processes reduce reaction times and improve scalability.
  • Purification Techniques :

    • Recrystallization using solvents like ethanol or methanol ensures high purity.
    • Chromatographic methods (e.g., high-performance liquid chromatography) are employed to separate impurities.

Alternative Methods

Several alternative approaches have been explored:

  • Oxidative Ring Contraction :

    • Cyclopentanone is subjected to oxidative ring contraction using hydrogen peroxide catalyzed by selenium dioxide. This method is less common but offers potential for producing cyclobutane derivatives.
  • Hydrolysis and Decarboxylation :

    • Diethyl cyclobutanedicarboxylate is hydrolyzed and decarboxylated to form cyclobutanecarboxylic acid derivatives, which can then be modified to introduce the cycloheptyl group.

Data Table: Reaction Parameters for Synthesis

Step Reagent/Conditions Temperature (°C) Solvent Yield (%)
Intramolecular Cyclization NaOH, 1,4-dibromobutane Room temperature THF ~80
Addition of Cycloheptyl Bromocycloheptane, Pd catalyst 50–70 DMF ~85
Carboxylation CO₂ fixation 0–50 Acetonitrile ~90
Purification Recrystallization N/A Ethanol >95

Enantioselective Methods

Recent advancements include enantioselective synthesis using chiral ligands:

  • Catalysts : Palladium(II)-catalyzed reactions with mono-N-protected α-amino-O-methylhydroxamic acid ligands.
  • Applications : These methods yield stereochemically enriched products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptyl-cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxylic acid group. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cycloheptyl-cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and carboxylic acid group enable the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of cyclobutanecarboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications References
Cyclobutanecarboxylic acid (parent) C₅H₈O₂ 100.11 195 1.04 Pharmaceutical intermediates
3-Methylenecyclobutanecarboxylic acid C₆H₈O₂ 126.15 92 @ 5 Torr - Research compound
3-Oxocyclobutanecarboxylic acid C₅H₆O₃ 126.10 - - Ketone intermediate
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 - - Unclassified (no GHS hazards)
Methyl 3-methylenecyclobutanecarboxylate C₇H₁₀O₂ 126.15 56–59 @ 20 Torr 1.01 (predicted) Research compound
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ 172.22 - - Pharmaceutical/agrochemical R&D

Key Observations :

  • Boiling Points : Substituents significantly affect volatility. For example, the parent compound has a high boiling point (195°C), while the methyl ester derivative (methyl 3-methylenecyclobutanecarboxylate) boils at 56–59°C under reduced pressure (20 Torr) due to esterification reducing polarity .
  • Molecular Weight : Bulky substituents like benzyl (MW 190.24) or tert-butoxy (MW 172.22) increase molecular weight compared to simpler groups (e.g., methylene) .
  • Density: Limited data suggest ester derivatives (e.g., methyl 3-methylenecyclobutanecarboxylate) have densities close to 1.01 g/cm³ .

Research Findings and Gaps

  • Pharmaceutical Relevance : Cyclobutanecarboxylic acids are pivotal in synthesizing strained-ring systems for protease inhibitors and kinase modulators .
  • Synthetic Challenges : Steric effects from bulky substituents (e.g., cycloheptyl) may complicate ring-closing or functionalization steps, necessitating optimized catalysts .
  • Data Gaps : Direct data on 3-cycloheptyl derivatives (e.g., solubility, toxicity) are absent in the evidence. Further studies are required to elucidate its properties.

Biological Activity

Cyclobutanecarboxylic acid, 3-cycloheptyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: C11_{11}H18_{18}O2_2
CAS Number: 66016-22-6

The compound features a cyclobutane ring and a cycloheptyl group, which contribute to its unique chemical properties. The carboxylic acid functional group allows for various chemical reactions, including esterification and amide formation, which are relevant in medicinal chemistry.

The biological activity of 3-cycloheptyl-cyclobutanecarboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The structural features enable the compound to participate in hydrogen bonding and other interactions that can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of cyclobutanecarboxylic acids exhibit significant antimicrobial activity. In a study evaluating various cyclobutane derivatives, certain compounds demonstrated effectiveness against a range of microorganisms at higher concentrations . The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of 3-cycloheptyl-cyclobutanecarboxylic acid have been explored in several studies. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary findings suggest that the compound may act as a competitive inhibitor against key enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-cycloheptyl-cyclobutanecarboxylic acid, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Cyclobutanecarboxylic acidCyclobutane ring with carboxylic acidModerate antimicrobial activity
Cycloheptylcarboxylic acidCycloheptyl group with carboxylic acidAnti-inflammatory properties
3-Cycloheptyl-cyclobutanecarboxylic acidCyclobutane ring + cycloheptyl groupEnhanced antimicrobial and anticancer activities

This table highlights the distinct structural characteristics that may contribute to the varying biological activities observed among these compounds.

Case Studies

  • Antimicrobial Activity Study : A study conducted on thiazole derivatives containing cyclobutane rings found significant antimicrobial effects against several pathogens. The presence of the cyclobutane structure was crucial for enhancing the bioactivity of these compounds .
  • Cytotoxicity Assessment : In vitro assays demonstrated that 3-cycloheptyl-cyclobutanecarboxylic acid exhibited cytotoxic effects on cancer cell lines at specific concentrations, suggesting a dose-dependent relationship between compound concentration and cell viability .

Q & A

Q. What spectroscopic methods are recommended for characterizing cyclobutanecarboxylic acid derivatives, and how can data discrepancies be resolved?

Methodological Answer: Cyclobutanecarboxylic acid derivatives are typically characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). For example, IR spectroscopy of cyclobutanecarboxylic acid (neat) shows a spectral feature at 996 cm⁻¹, though artifacts from filter changes must be noted . Physical properties such as boiling point (195°C) and density (1.047 g/cm³) can further validate purity . Discrepancies in spectral or physical data should be cross-checked with high-purity standards and computational simulations (e.g., DFT for predicted IR bands).

Q. What safety protocols are critical when handling cyclobutanecarboxylic acid derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Storage: Store derivatives like acid chlorides at 0–6°C to prevent decomposition .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Q. How can the purity of cyclobutanecarboxylic acid derivatives be assessed prior to synthetic applications?

Methodological Answer:

  • Chromatography: Use HPLC or GC with a polar stationary phase (e.g., ZORBAX SB-C18) and UV detection at 210–254 nm.
  • Melting Point/Range: Compare observed values (e.g., 17°C for 3-cyclohexenecarboxylic acid) with literature data .
  • Elemental Analysis: Validate molecular composition (e.g., C₅H₈O₂ for the parent compound) .

Advanced Research Questions

Q. How can computational modeling guide the design of cycloheptyl-substituted cyclobutanecarboxylic acid derivatives?

Methodological Answer:

  • Conformational Analysis: Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G* level, focusing on ring strain and substituent orientation.
  • Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclobutane ring .
  • Solubility Profiling: Apply COSMO-RS to predict solubility in solvents like DMSO or THF, critical for reaction design.

Q. What strategies mitigate side reactions during the synthesis of 3-cycloheptyl-substituted derivatives?

Methodological Answer:

  • Protecting Groups: Use tert-butyl esters to shield the carboxylic acid during cycloheptyl Grignard reactions .
  • Catalysis: Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to attach cycloheptyl boronic acids, minimizing β-hydride elimination .
  • Low-Temperature Conditions: Conduct reactions at −78°C (dry ice/acetone) to suppress ring-opening side reactions .

Q. How can reaction mechanisms for cyclobutane ring functionalization be experimentally validated?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C at the C3 position to track regioselectivity in nucleophilic substitutions via ¹³C NMR .
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants for ring-opening reactions under acidic conditions.
  • Trapping Intermediates: Characterize transient species (e.g., cyclobutyl carbocations) using cryogenic matrix isolation techniques .

Data Contradiction & Validation

Q. How should researchers address conflicting literature data on cyclobutanecarboxylic acid derivative properties?

Methodological Answer:

  • Source Evaluation: Prioritize data from authoritative sources like NIST or peer-reviewed journals over vendor catalogs .
  • Reproducibility: Repeat experiments under standardized conditions (e.g., 1 atm for boiling point measurements) .
  • Meta-Analysis: Use tools like Web of Science to identify consensus values across ≥3 independent studies.

Q. What analytical techniques resolve ambiguities in stereochemistry for cycloheptyl-substituted derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal data (R-factor < 5%).
  • Vibrational Circular Dichroism (VCD): Differentiate enantiomers by comparing experimental and calculated spectra .
  • NOESY NMR: Identify spatial proximity between cycloheptyl protons and the cyclobutane ring .

Experimental Design Tables

Q. Table 1. Key Physical Properties of Cyclobutanecarboxylic Acid Derivatives

PropertyValue (Parent Compound)MethodReference
Boiling Point195°CDistillation
Density (20°C)1.047 g/cm³Pycnometry
IR Absorption (C=O)1700–1720 cm⁻¹FT-IR (neat)

Q. Table 2. Recommended Reaction Conditions for Cycloheptyl Substitution

StepConditionsYield Optimization Tips
Grignard AdditionTHF, −78°C, 2 eq cycloheptyl MgBrUse freshly distilled reagents
Acid Chloride FormationSOCl₂, reflux, 4 hDry glassware to avoid hydrolysis
CouplingPd(OAc)₂, Xantphos, 80°CDegas solvent with N₂

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